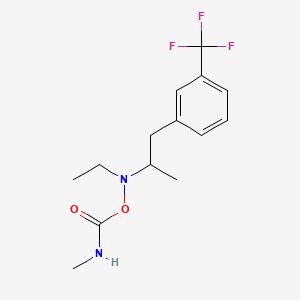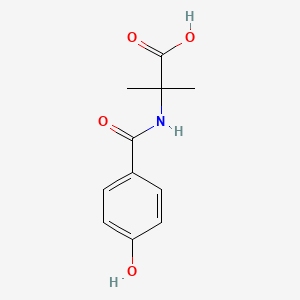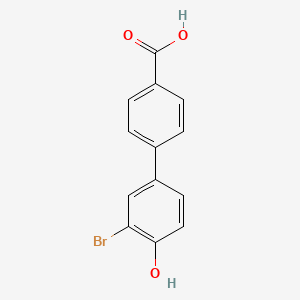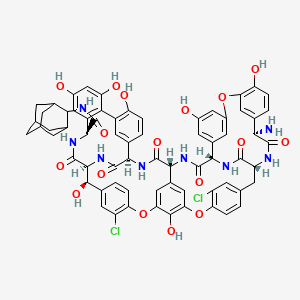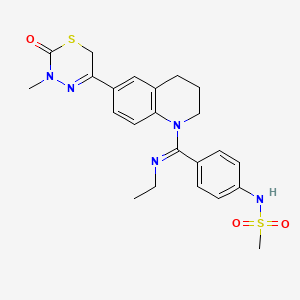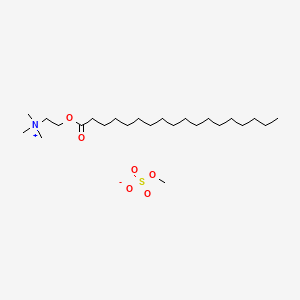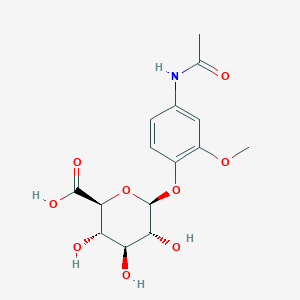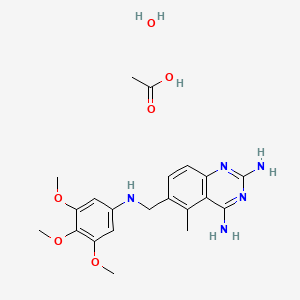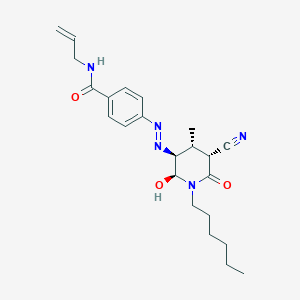
Ivabradine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine hydrobromide is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta blockers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrobromide typically starts from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process involves several steps, including the reaction of iodopropyl-benzazepinone derivative with (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by hydrogenation to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high yield and purity. The process includes crystallization and purification steps to obtain the compound in its desired crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
Ivabradine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ivabradine N-oxide, while reduction may yield this compound .
Aplicaciones Científicas De Investigación
Ivabradine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of pacemaker current inhibition.
Biology: It is used to investigate the physiological effects of heart rate reduction.
Medicine: It is used in clinical trials to evaluate its efficacy in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the production of heart rate-lowering medications
Mecanismo De Acción
Ivabradine hydrobromide exerts its effects by selectively inhibiting the pacemaker current in the sinoatrial node. This inhibition slows the diastolic depolarization slope of sinoatrial node cells, thereby reducing the heart rate. The molecular targets involved include hyperpolarization-activated cyclic nucleotide-gated channels, which are responsible for the pacemaker current .
Comparación Con Compuestos Similares
Similar Compounds
Beta blockers: These compounds also reduce heart rate but have different mechanisms of action and side effects.
Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.
Uniqueness
Ivabradine hydrobromide is unique in its selective inhibition of the pacemaker current without affecting other ion channels. This selective action results in fewer side effects compared to beta blockers and calcium channel blockers .
Propiedades
Número CAS |
1190604-70-6 |
|---|---|
Fórmula molecular |
C27H37BrN2O5 |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide |
InChI |
InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
Clave InChI |
ZVSIMBFKBQCPEX-ZMBIFBSDSA-N |
SMILES isomérico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br |
SMILES canónico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



